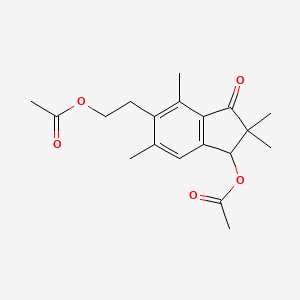
2-(1-acetyloxy-2,2,4,6-tetramethyl-3-oxo-1H-inden-5-yl)ethyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-acetyloxy-2,2,4,6-tetramethyl-3-oxo-1H-inden-5-yl)ethyl acetate is a complex organic compound with a unique structure It is characterized by the presence of an indene core substituted with multiple functional groups, including acetoxy and acetate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-acetyloxy-2,2,4,6-tetramethyl-3-oxo-1H-inden-5-yl)ethyl acetate typically involves multiple steps. One common approach is the acetylation of 2,2,4,6-tetramethyl-3-oxo-1H-indene with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to ensure complete acetylation. The resulting intermediate is then subjected to esterification with ethyl acetate in the presence of a strong acid catalyst like sulfuric acid to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control of temperature, pressure, and reaction time, ensuring consistent product quality. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(1-acetyloxy-2,2,4,6-tetramethyl-3-oxo-1H-inden-5-yl)ethyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the acetate group, leading to the formation of different esters or amides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various esters or amides depending on the nucleophile used.
Scientific Research Applications
2-(1-acetyloxy-2,2,4,6-tetramethyl-3-oxo-1H-inden-5-yl)ethyl acetate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(1-acetyloxy-2,2,4,6-tetramethyl-3-oxo-1H-inden-5-yl)ethyl acetate involves its interaction with specific molecular targets. The compound may act as an enzyme inhibitor or receptor modulator, affecting various biochemical pathways. For example, its acetoxy group can undergo hydrolysis to release acetic acid, which may influence cellular processes. Additionally, the indene core can interact with proteins or nucleic acids, altering their function.
Comparison with Similar Compounds
Similar Compounds
- 2-(1-hydroxy-2,2,4,6-tetramethyl-3-oxo-1H-inden-5-yl)ethyl acetate
- 2-(1-acetyloxy-2,2,4,6-tetramethyl-3-oxo-1H-inden-5-yl)ethyl propionate
- 2-(1-acetyloxy-2,2,4,6-tetramethyl-3-oxo-1H-inden-5-yl)ethyl butyrate
Uniqueness
2-(1-acetyloxy-2,2,4,6-tetramethyl-3-oxo-1H-inden-5-yl)ethyl acetate is unique due to its specific substitution pattern on the indene core, which imparts distinct chemical and physical properties
Properties
Molecular Formula |
C19H24O5 |
|---|---|
Molecular Weight |
332.4 g/mol |
IUPAC Name |
2-(1-acetyloxy-2,2,4,6-tetramethyl-3-oxo-1H-inden-5-yl)ethyl acetate |
InChI |
InChI=1S/C19H24O5/c1-10-9-15-16(11(2)14(10)7-8-23-12(3)20)17(22)19(5,6)18(15)24-13(4)21/h9,18H,7-8H2,1-6H3 |
InChI Key |
MXKIYVFWXLBPNN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=C1CCOC(=O)C)C)C(=O)C(C2OC(=O)C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















